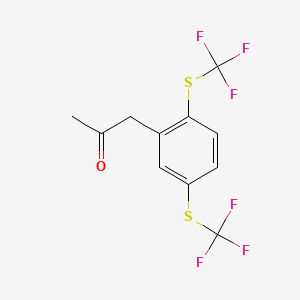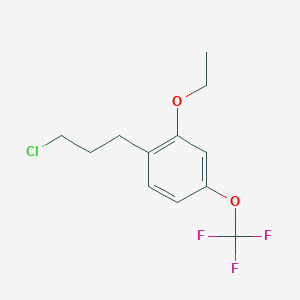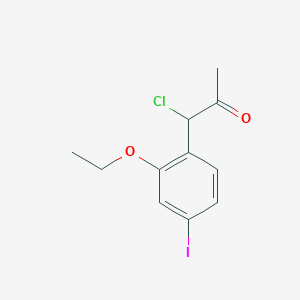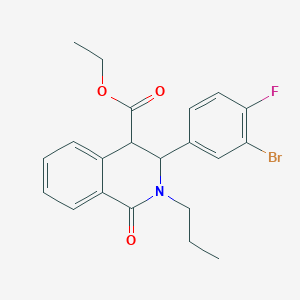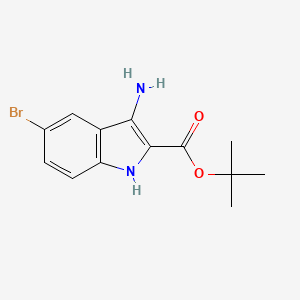
2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid is a complex organic compound belonging to the class of extended flavonoids. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties. This particular compound is characterized by its unique structure, which includes a benzopyran framework with additional hydroxyl, methoxy, and phenyl groups, as well as a glucuronic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid typically involves multiple steps, starting with the preparation of the benzopyran core. This can be achieved through the condensation of appropriate phenolic and aldehyde precursors under acidic or basic conditions. The hydroxyl and methoxy groups are introduced through selective methylation and hydroxylation reactions. The glucuronic acid moiety is then attached via glycosylation reactions, often using glucuronic acid derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
科学的研究の応用
2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of extended flavonoids.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.
Signal Transduction: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.
類似化合物との比較
Similar Compounds
- α-Naphthoflavone
- β-Naphthoflavone
- (−)-(2S)-5,2’-Dihydroxy-6’‘,6’‘-dimethylchromeno-(7,8:2’‘,3’‘)-3’-prenylflavanone
- (-)-(2S)-6-Methoxy-[2’‘,3’':7,8]-furanoflavanone
Uniqueness
2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid is unique due to its specific combination of functional groups and the presence of the glucuronic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C22H20O11 |
|---|---|
分子量 |
460.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-5-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)-6-oxohexanoic acid |
InChI |
InChI=1S/C22H20O11/c1-32-18-11(22(31,9-23)20(28)16(26)17(27)21(29)30)7-12(24)15-13(25)8-14(33-19(15)18)10-5-3-2-4-6-10/h2-9,16-17,20,24,26-28,31H,1H3,(H,29,30)/t16-,17+,20+,22-/m1/s1 |
InChIキー |
OBVZFHXNNMIIRJ-HBCLNWRISA-N |
異性体SMILES |
COC1=C2C(=C(C=C1[C@](C=O)([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)O)C(=O)C=C(O2)C3=CC=CC=C3 |
正規SMILES |
COC1=C2C(=C(C=C1C(C=O)(C(C(C(C(=O)O)O)O)O)O)O)C(=O)C=C(O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




